

Amiprofos-Methyl (APM): A Tool for Synchronizing Cell Division in Plants

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Compound of Interest

Compound Name: *Amiprofos-methyl*

Cat. No.: *B167003*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprofos-methyl (APM) is a potent and reversible inhibitor of microtubule polymerization in plant cells. This organophosphate herbicide acts by binding to plant tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle. This disruption of the spindle apparatus leads to an arrest of the cell cycle in the metaphase stage. The reversibility of its action makes APM a valuable tool for synchronizing cell division in plant tissues and cell cultures. Upon removal of APM, cells can synchronously re-enter the cell cycle, providing a large population of cells at the same developmental stage for various molecular and cytological studies. APM is often used in conjunction with other cell cycle-inhibiting agents, such as hydroxyurea, to achieve a high degree of synchrony.

Mechanism of Action

Amiprofos-methyl specifically targets plant tubulin, inhibiting its polymerization into microtubules.^[1] Microtubules are dynamic structures that form the mitotic spindle, which is responsible for segregating chromosomes during cell division. By preventing the formation of the spindle, APM effectively blocks cells in metaphase. The binding affinity of APM to plant tubulin is reported to be stronger than that of colchicine, another commonly used anti-mitotic agent.^[1] Importantly, the effects of APM are reversible; upon removal of the chemical,

microtubule arrays can reform, allowing the arrested cells to proceed through mitosis in a synchronized manner.[\[1\]](#)[\[2\]](#)

Applications in Research and Drug Development

The ability to synchronize cell populations is crucial for a variety of research applications, including:

- Cell Cycle Studies: Synchronized cell populations are invaluable for studying the temporal regulation of genes and proteins throughout the cell cycle.
- Chromosome Analysis: Arresting a large number of cells in metaphase facilitates chromosome preparation for karyotyping, in situ hybridization, and other cytogenetic analyses.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Drug Screening: Synchronized cell systems can be used to screen for compounds that affect specific phases of the cell cycle, aiding in the development of new herbicides or drugs that target cell division.
- Polyploidy Induction: APM treatment can induce chromosome doubling, which is a useful technique in plant breeding for creating polyploid varieties with desirable traits.[\[1\]](#)

Data Presentation

The following tables summarize quantitative data from studies using **amiprofos-methyl** for cell synchronization in various plant species.

Table 1: Efficacy of **Amiprofos-Methyl** in Inducing Metaphase Arrest

Plant Species	Treatment	Metaphase Index (%)	Reference
Barley (<i>Hordeum vulgare</i>)	8 µM APM for 2 h	12.57	[1]
Barley (<i>Hordeum vulgare</i>)	1.25 mM Hydroxyurea for 18 h followed by 4 µM APM for 2 h	38.82	[1]
White Campion (<i>Melandrium album</i>)	1.25 mmol Hydroxyurea for 18 h, 5 h recovery, then 4 µmol APM for 4 h	~50	[3][4][5]
Wheat (<i>Triticum aestivum</i>)	1.25 mmol Hydroxyurea for 18 h, 5 h recovery, then 4 µmol APM for 4 h	~50	[3][4][5]
Rye (<i>Secale cereale</i>)	1.25 mmol Hydroxyurea for 18 h, 5 h recovery, then 4 µmol APM for 4 h	~50	[3][4][5]
Sugarcane (<i>Saccharum spp.</i>)	2.5 µM APM for 3 h	Maximized metaphase chromosome accumulation	[6]

Table 2: Comparison of **Amiprofos-Methyl** with Colchicine

Parameter	Amiprofos-Methyl (APM)	Colchicine (COL)	Reference
Metaphase Index in Barley	12.57% (8 μ M for 2h)	14.10% (1.25 mM)	[1]
Nuclear Aberrations in Barley	Not significant	11.15%	[1]
Reversibility	Rapidly reversible	Can have irreversible effects	[1] [2]
Effect on Microtubule Arrays	Complete depolymerization at 1-3 μ M in 1h	No effect at 3 mM after 2h	[1] [2]

Experimental Protocols

Protocol 1: Synchronization of Plant Root Tip Meristems using Hydroxyurea and Amiprofos-Methyl

This protocol is adapted from Pan et al. (1993) and is effective for achieving high metaphase indices in various plant species.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Seeds of the plant species of interest (e.g., barley, wheat, rye, white campion)
- Germination paper or petri dishes
- Hydroxyurea (HU)
- **Amiprofos-methyl** (APM)
- Hoagland solution (or other suitable plant growth medium)
- Ethanol (70%)

- Enzyme mixture (e.g., 2.5% pectolyase Y-23, 2.5% cellulase 'Onozuka R-10' in 75 mM KCl and 7.5 mM EDTA, pH 4.0)
- Fixative (e.g., ethanol:acetic acid, 3:1)
- Distilled water
- Ice

Procedure:

- Seed Germination: Germinate seeds on moist filter paper in petri dishes or on germination paper in the dark at a suitable temperature (e.g., 24°C) until roots are 1-2 cm long.
- Hydroxyurea Treatment: Transfer the seedlings onto filter paper soaked in Hoagland solution supplemented with 1.25 mmol hydroxyurea. Incubate for 18 hours at 24°C in the dark. This step arrests cells at the G1/S boundary.
- Recovery: Rinse the seedlings three times with Hoagland solution without HU. Transfer them to fresh filter paper soaked in Hoagland solution and incubate for 5 hours at 24°C in the dark to allow the synchronized cells to proceed to G2/M.
- **Amiprofos-Methyl** Treatment: Transfer the seedlings to filter paper soaked in Hoagland solution supplemented with 4 µmol **amiprofos-methyl**. Incubate for 4 hours at 24°C in the dark to arrest the cells in metaphase.
- Cold Treatment: Rinse the roots three times with distilled water and then place them in ice water for 24 hours. This helps to improve chromosome spreading.
- Fixation: Fix the root tips in 70% ethanol and store at -20°C for at least 2 hours.
- Enzymatic Digestion: Wash the root tips with distilled water. Macerate the meristematic region in an enzyme mixture for 30-40 minutes at room temperature.
- Slide Preparation: After maceration, transfer the roots to 70% ethanol for 1 hour. Then, squash the root tips in a drop of 45% acetic acid on a microscope slide and proceed with chromosome staining and analysis.

Protocol 2: Synchronization of Plant Cell Suspension Cultures

This is a general protocol for synchronizing plant cell suspension cultures. The optimal concentration of APM and treatment duration may need to be determined empirically for each cell line.

Materials:

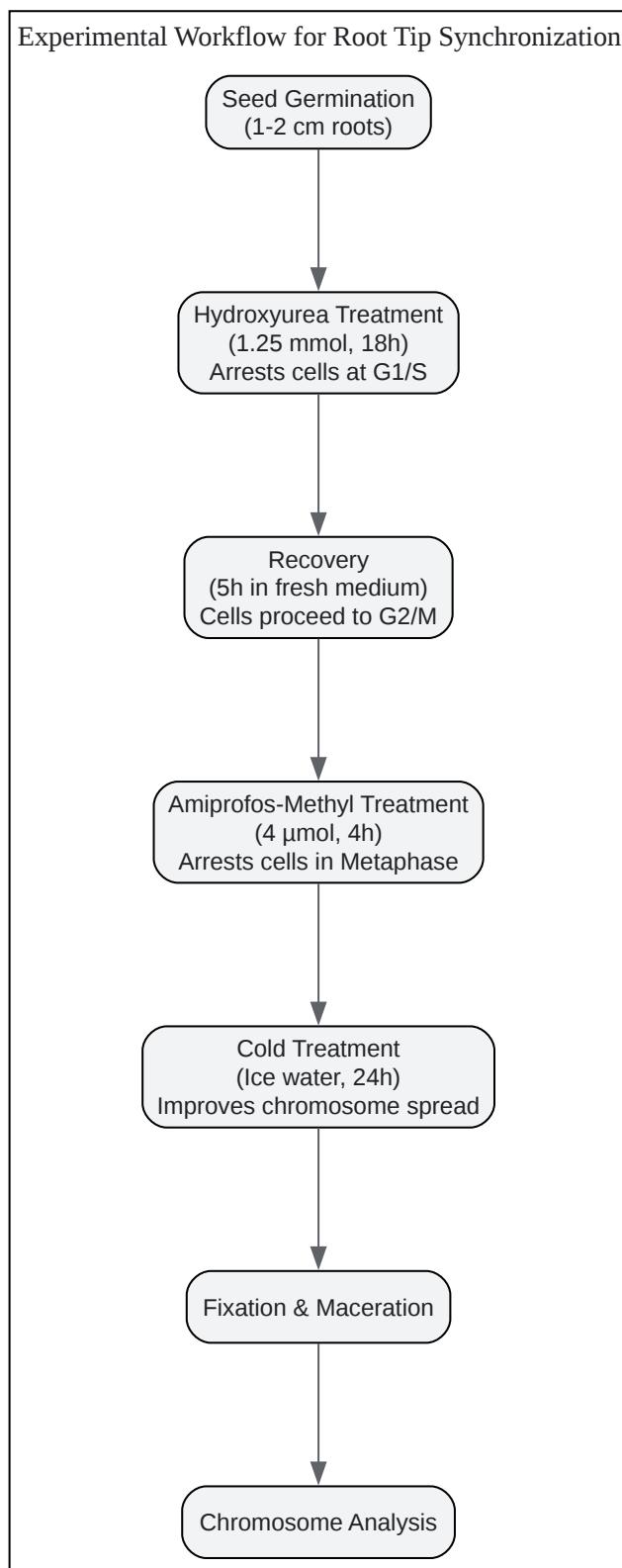
- Actively growing plant cell suspension culture
- **Amiprofos-methyl** (APM) stock solution
- Fresh culture medium
- Centrifuge and sterile tubes

Procedure:

- Subculture: Subculture the cells into fresh medium 24-48 hours before the synchronization experiment to ensure they are in the exponential growth phase.
- APM Treatment: Add APM to the culture to a final concentration of 1-3 μ M. The optimal concentration should be determined experimentally. Incubate the culture for 1-4 hours.
- Removal of APM: Pellet the cells by centrifugation at a low speed (e.g., 100 x g) for 5 minutes.
- Washing: Discard the supernatant and wash the cells twice with fresh culture medium to completely remove the APM.
- Resuspension and Culture: Resuspend the cells in fresh medium and return them to the incubator.
- Sample Collection: Collect samples at different time points after APM removal to analyze the progression of the cell cycle (e.g., by flow cytometry or by determining the mitotic index).

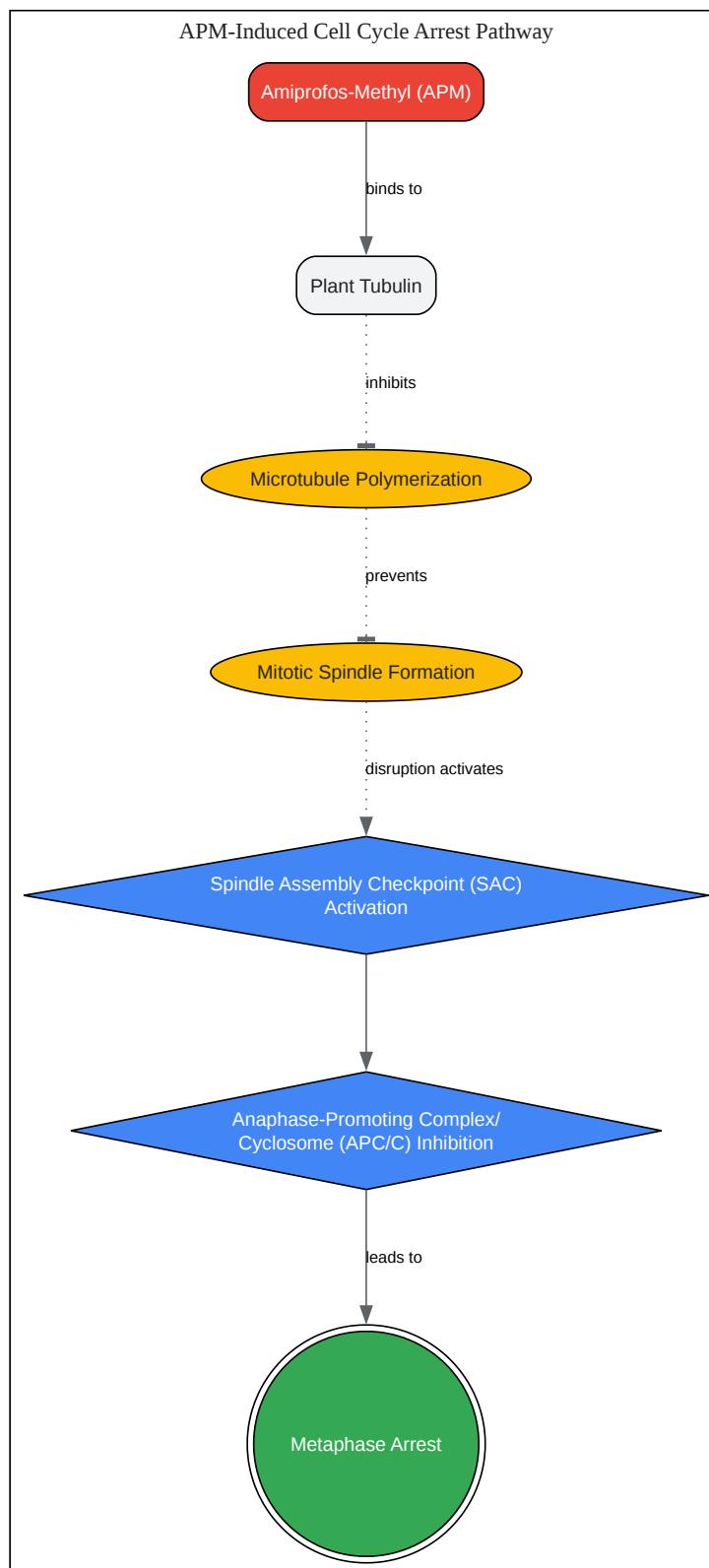
Visualizations

Signaling and Experimental Workflow Diagrams



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Caption: Workflow for plant root tip cell synchronization.



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Caption: APM's effect on the plant cell cycle.

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